2,5-Dimetilfurano-3-carbaldehído

Descripción general

Descripción

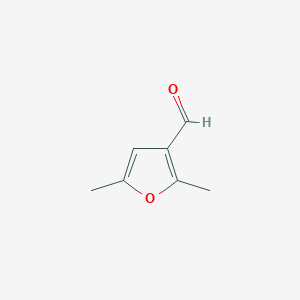

2,5-Dimethylfuran-3-carbaldehyde is an organic compound with the molecular formula C7H8O2. It is a derivative of furan, characterized by the presence of two methyl groups at positions 2 and 5, and an aldehyde group at position 3 on the furan ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2,5-dimethylfuran-3-carbaldehyde serves as an important intermediate for producing various organic compounds, including pharmaceuticals and agrochemicals. Its reactive aldehyde group facilitates numerous chemical reactions, making it valuable in synthetic pathways .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies show that derivatives of furan compounds can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.

- Anticancer Properties : Preliminary investigations have indicated cytotoxic effects against certain cancer cell lines, with mechanisms involving apoptosis induction.

Medicine

Ongoing research explores the compound's potential in drug development. Its ability to inhibit specific enzymes and pathways positions it as a candidate for therapeutic applications in treating various diseases .

Industry

In industrial applications, 2,5-dimethylfuran-3-carbaldehyde is utilized in producing polymers and resins due to its reactive nature. Its role as a biofuel is also gaining attention; it has been identified as a second-generation biofuel with energy efficiency and low ecological impact compared to traditional fossil fuels .

Case Study 1: Biofuel Applications

A study highlighted the efficiency of 2,5-dimethylfuran as a biofuel alternative to ethanol. It has a higher energy density (31.5 MJ/L) and a research octane number (RON) greater than that of ethanol (RON = 119), making it suitable for use in gasoline blends . Additionally, its immiscibility with water prevents contamination from humidity absorption, enhancing engine performance stability .

| Property | Value |

|---|---|

| Energy Density | 31.5 MJ/L |

| RON | >119 |

| Boiling Point | 92–94 °C |

| Solubility | Insoluble in water |

Case Study 2: Antimicrobial Properties

Research on similar furan derivatives demonstrated their efficacy against Escherichia coli and Staphylococcus aureus. The study utilized disc diffusion methods to assess antibacterial activity, revealing significant zones of inhibition that confirm their antimicrobial potential.

Mecanismo De Acción

Target of Action

It’s worth noting that furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Mode of Action

It’s known that furan derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .

Result of Action

A study has shown that a compound containing a 2,5-dimethylfuran-3-carbaldehyde moiety exhibited fluorescence under uv light due to intramolecular charge transfer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dimethylfuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylfuran using oxidizing agents such as selenium dioxide or manganese dioxide. The reaction typically occurs under mild conditions, with the furan derivative being treated with the oxidizing agent in an appropriate solvent like acetic acid or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of 2,5-dimethylfuran-3-carbaldehyde may involve catalytic processes that ensure high yield and purity. The use of biorefineries to convert biomass-derived furfural into 2,5-dimethylfuran, followed by selective oxidation, is a sustainable approach gaining traction in the industry .

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dimethylfuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed:

Oxidation: 2,5-Dimethylfuran-3-carboxylic acid.

Reduction: 2,5-Dimethylfuran-3-methanol.

Substitution: Halogenated derivatives of 2,5-dimethylfuran-3-carbaldehyde.

Comparación Con Compuestos Similares

2,5-Dimethylfuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Furfural: Contains an aldehyde group but lacks the methyl substitutions, leading to different reactivity and applications.

5-Hydroxymethylfurfural: Contains a hydroxymethyl group, offering different chemical properties and uses.

Uniqueness: 2,5-Dimethylfuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and industrial applications. Its ability to undergo diverse chemical reactions while maintaining stability under various conditions sets it apart from other furan derivatives .

Actividad Biológica

2,5-Dimethylfuran-3-carbaldehyde (DMFCA) is a derivative of furan, a heterocyclic compound that has gained attention for its diverse biological activities. This article explores the biological activity of DMFCA, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

- Molecular Formula : C7H8O2

- Molecular Weight : 124.14 g/mol

- CAS Number : 54583-69-6

1. Antimicrobial Activity

Research indicates that DMFCA exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungal species, revealing that it has a notable inhibitory effect.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that DMFCA could be a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of DMFCA has been explored in vitro using various cancer cell lines. A notable study demonstrated its cytotoxic effects on human cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology .

3. Antioxidant Activity

DMFCA has been shown to possess antioxidant properties, which are vital for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using the DPPH assay:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 85 |

These results indicate a dose-dependent increase in antioxidant activity, suggesting that DMFCA could be beneficial in preventing oxidative damage .

The biological activities of DMFCA can be attributed to its structural features. The furan ring and aldehyde functional group facilitate interactions with biological targets, including enzymes and receptors involved in various metabolic pathways. Its mode of action includes:

- Antimicrobial : Disruption of microbial cell membranes and inhibition of essential metabolic processes.

- Anticancer : Induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival.

- Antioxidant : Scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Case Studies

Several case studies have highlighted the potential applications of DMFCA in medicinal chemistry:

- Study on Anticancer Effects : In vivo studies demonstrated that DMFCA significantly reduced tumor growth in xenograft models of breast cancer when administered at a dosage of 10 mg/kg body weight .

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of DMFCA as an adjunct therapy for bacterial infections, showing improved patient outcomes when combined with standard antibiotic treatment .

Future Directions

The promising biological activities of DMFCA warrant further investigation into its pharmacokinetics and safety profile. Future research should focus on:

- Clinical Trials : Evaluating the efficacy and safety of DMFCA in human subjects.

- Mechanistic Studies : Elucidating the detailed mechanisms underlying its biological activities.

- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery.

Propiedades

IUPAC Name |

2,5-dimethylfuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMWBHRVGAHGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54583-69-6 | |

| Record name | 2,5-dimethylfuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.